molecular formula C10H19N B1524267 Spiro[3.5]nonan-7-ylmethanamine CAS No. 877125-98-9

Spiro[3.5]nonan-7-ylmethanamine

Cat. No.: B1524267
CAS No.: 877125-98-9
M. Wt: 153.26 g/mol
InChI Key: OPYDFKJFDKKDIO-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-7-ylmethanamine is a spirocyclic amine with the molecular formula C10H19N. This compound features a unique spiro structure, where a single carbon atom is shared between two nonane rings, creating a rigid and stable framework. The presence of an amine group attached to the spiro center makes it an interesting compound for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonan-7-ylmethanamine typically involves the formation of the spirocyclic structure followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor, such as a nonane derivative, under acidic or basic conditions to form the spiro structure. The amine group can then be introduced through reductive amination or other suitable amination reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-7-ylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated amines .

Scientific Research Applications

Chemistry

In chemistry, Spiro[3.5]nonan-7-ylmethanamine is used as a building block for the synthesis of more complex spirocyclic compounds. Its rigid structure and functional group versatility make it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for understanding the behavior of spirocyclic amines in biological environments .

Medicine

Spiro[3Its unique structure can be exploited to develop compounds with specific biological activities, such as enzyme inhibitors or receptor agonists .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and the manufacture of fine chemicals .

Mechanism of Action

The mechanism of action of Spiro[3.5]nonan-7-ylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the specificity and potency of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3.5]nonan-7-ylmethanamine is unique due to its specific spirocyclic structure and the presence of an amine group at the spiro center. This combination of features provides a balance of stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

spiro[3.5]nonan-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-8-9-2-6-10(7-3-9)4-1-5-10/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYDFKJFDKKDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679369
Record name 1-(Spiro[3.5]nonan-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877125-98-9
Record name 1-(Spiro[3.5]nonan-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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